(2Z)-N,N-DIMETHYL-5-(4-NITROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE
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Overview
Description
(2Z)-N,N-DIMETHYL-5-(4-NITROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring substituted with various functional groups such as dimethylamino, nitrophenoxy, and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,N-DIMETHYL-5-(4-NITROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Substitution Reactions: The introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions using dimethylamine. The nitrophenoxy group can be introduced via nucleophilic aromatic substitution reactions involving 4-nitrophenol.
Final Assembly: The final step involves the coupling of the substituted thiazole with N-phenylamine under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N,N-DIMETHYL-5-(4-NITROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
(2Z)-N,N-DIMETHYL-5-(4-NITROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2Z)-N,N-DIMETHYL-5-(4-NITROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitrophenoxy group may interact with enzyme active sites, inhibiting their function, while the dimethylamino group can enhance cell membrane permeability, facilitating the compound’s entry into cells.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)-5-(4-methoxyphenoxy)-4-phenyl-1,3-thiazol-2-yliden]-N-phenylamine
- N-[3-(dimethylamino)-5-(4-chlorophenoxy)-4-phenyl-1,3-thiazol-2-yliden]-N-phenylamine
Uniqueness
(2Z)-N,N-DIMETHYL-5-(4-NITROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with unique properties.
Properties
Molecular Formula |
C23H20N4O3S |
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Molecular Weight |
432.5g/mol |
IUPAC Name |
N,N-dimethyl-5-(4-nitrophenoxy)-4-phenyl-2-phenylimino-1,3-thiazol-3-amine |
InChI |
InChI=1S/C23H20N4O3S/c1-25(2)26-21(17-9-5-3-6-10-17)22(30-20-15-13-19(14-16-20)27(28)29)31-23(26)24-18-11-7-4-8-12-18/h3-16H,1-2H3 |
InChI Key |
METFZHJKDGAOSA-UHFFFAOYSA-N |
SMILES |
CN(C)N1C(=C(SC1=NC2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
CN(C)N1C(=C(SC1=NC2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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